1-(2-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one
Description
1-(2-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a propanoyl group at position 3 and a 2-bromo-3-methylphenyl moiety at the nitrogen atom.
The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution to introduce the brominated aryl group and acylation to install the propanoyl side chain. Similar methodologies are observed in the synthesis of 1-(2-Bromo-3-methylphenyl)-2-methylpropan-1-ol, where palladium-catalyzed coupling or bromination strategies may be employed .
Properties
Molecular Formula |
C15H18BrNO2 |
|---|---|
Molecular Weight |
324.21 g/mol |
IUPAC Name |
1-(2-bromo-3-methylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H18BrNO2/c1-3-13(18)11-7-5-9-17(15(11)19)12-8-4-6-10(2)14(12)16/h4,6,8,11H,3,5,7,9H2,1-2H3 |
InChI Key |
UGZITNRRKPXKEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 3-methylphenyl derivatives followed by the formation of the piperidinone ring through cyclization reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidinone ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations :
- Core Heterocycle: The piperidin-2-one ring in the target compound provides a rigid, planar amide group, enhancing hydrogen-bonding capacity compared to pyrrolidine (non-planar, less polarity) in .
- Aryl Substituents: The 2-bromo-3-methylphenyl group offers steric bulk and halogen-mediated hydrophobic interactions, similar to compounds in .
- Functional Groups: The propanoyl group in the target compound introduces a ketone for further derivatization, whereas the hydroxyl group in enables chiral resolution, and the nitrile in facilitates click chemistry.
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